(1-Propenyloxy)methylcyclopropane
Description
(1-Propenyloxy)methylcyclopropane (CAS No. 64340-98-3) is a cyclopropane derivative with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol . Its structure consists of a cyclopropane ring substituted with a methyl group and a 1-propenyloxy moiety (CH₂-O-CH₂-CH=CH₂). This compound is of interest in organic synthesis and materials science due to its strained cyclopropane ring and ether functionality, which may confer unique chemical behavior compared to simpler cyclopropane derivatives.
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
prop-1-enoxymethylcyclopropane |
InChI |
InChI=1S/C7H12O/c1-2-5-8-6-7-3-4-7/h2,5,7H,3-4,6H2,1H3 |
InChI Key |
QBTKUGNHTHTLOA-UHFFFAOYSA-N |
Canonical SMILES |
CC=COCC1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Propenyloxy)methylcyclopropane typically involves the reaction of cyclopropylmethyl halides with propenyl alcohols under basic conditions. The reaction proceeds via nucleophilic substitution, where the halide is replaced by the propenyloxy group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar nucleophilic substitution reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: (1-Propenyloxy)methylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the propenyloxy group to a propyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propenyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Propyl derivatives.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
(1-Propenyloxy)methylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Propenyloxy)methylcyclopropane involves its interaction with molecular targets through its reactive functional groups. The propenyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular functions .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications
- The propenyloxy group in this compound distinguishes it from MCP and diterpenes by enhancing structural complexity while maintaining drug-like properties. Further studies should quantify its isomerization kinetics (building on MCP methodologies ) and thermodynamic parameters to clarify its stability and reactivity. Comparative analyses with other cyclopropane ethers could also elucidate the role of unsaturated substituents in modulating ring strain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
